N-Desmethyldiltiazem Maleate

Calcium Channel Blockade Receptor Binding Pharmacology

This reference standard is essential for LC-MS/MS and HPLC method validation due to its unique role as a potent CYP3A time-dependent inhibitor (MBI) and stable pharmacogenomic biomarker unaffected by CYP2D6 variants. It is distinct from M1 and M2 metabolites in calcium channel affinity, ensuring accurate quantitative analysis and modeling of diltiazem's clinical drug-drug interactions.

Molecular Formula C21H24N2O4S.C4H4O4
Molecular Weight 516.56
Cat. No. B1165063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyldiltiazem Maleate
Molecular FormulaC21H24N2O4S.C4H4O4
Molecular Weight516.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyldiltiazem Maleate: Key Analytical Reference Standard for Diltiazem Pharmacokinetic and Pharmacogenetic Studies


N-Desmethyldiltiazem Maleate (CAS 86408-45-9) is the maleate salt of N-desmethyldiltiazem (MA), the primary N-demethylated metabolite of the benzothiazepine calcium channel blocker diltiazem [1]. It serves as a critical analytical reference standard for the quantification of diltiazem metabolism in pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring . The compound exhibits residual calcium channel antagonism (pIC50 = 6.49 in [3H]diltiazem displacement assays) and demonstrates greater potency than the parent drug as a reversible and time-dependent inhibitor of CYP3A isoforms, which is a key driver of clinical drug-drug interactions observed during diltiazem therapy [2].

Why N-Desmethyldiltiazem Maleate Cannot Be Substituted by Other Diltiazem Metabolites or Analogs


The diltiazem metabolite pool is pharmacologically heterogeneous, and in-class substitution is not scientifically valid. N-Desmethyldiltiazem (MA) is distinct from deacetyldiltiazem (M1) and the fully de-alkylated metabolites (M2, M4, M6) in terms of its calcium channel binding affinity, its inhibitory potency towards cytochrome P450 enzymes, and its pharmacokinetic profile [1]. For instance, MA exhibits a pIC50 of 6.49 for the calcium channel, compared to 6.72 for M1 and 5.33 for M6, directly translating to differing potencies in functional assays [2]. Critically, MA is a more potent CYP3A inhibitor than the parent drug diltiazem, a property not shared equally by all metabolites [3]. Consequently, using an alternative metabolite or a crude mixture as a reference standard would compromise the accuracy of quantitative analytical methods and invalidate the interpretation of pharmacodynamic or drug-interaction studies. Only the characterized N-Desmethyldiltiazem Maleate reference standard ensures precise, metabolite-specific quantification.

Quantitative Evidence for the Selection of N-Desmethyldiltiazem Maleate Over Related Metabolites and Analogs


Differential Calcium Channel Receptor Binding Affinity of N-Desmethyldiltiazem Compared to Other Diltiazem Metabolites

N-Desmethyldiltiazem (MA) demonstrates a specific and quantifiable affinity for the diltiazem binding site on L-type calcium channels, which is intermediate between the more potent deacetylated metabolite (M1) and the less potent multi-step metabolites. This ranking is critical for understanding its contribution to the overall pharmacological effect of diltiazem and for validating its activity in experimental models [1].

Calcium Channel Blockade Receptor Binding Pharmacology

Enhanced CYP3A2 Inhibition Potency of N-Desmethyldiltiazem Relative to Parent Diltiazem

N-Desmethyldiltiazem (MA) is a more potent competitive inhibitor of CYP3A2-dependent testosterone 6β-hydroxylation than its parent compound, diltiazem. This finding is crucial for explaining the mechanism of clinical drug interactions observed with diltiazem therapy, as MA is a major circulating metabolite that accumulates in vivo [1].

Cytochrome P450 Drug-Drug Interaction Enzyme Inhibition

N-Desmethyldiltiazem as a More Potent Time-Dependent Inactivator of CYP3A Compared to Diltiazem

In human liver microsomes, N-Desmethyldiltiazem (MA) is a more potent time-dependent inactivator of CYP3A than the parent drug, diltiazem. This inactivation is a key driver of the time-dependent loss of CYP3A activity observed in hepatocytes incubated with diltiazem, highlighting the importance of this metabolite in the overall pharmacokinetic profile [1].

Cytochrome P450 Mechanism-Based Inhibition Hepatocyte Assays

Pharmacokinetic Half-Life of N-Desmethyldiltiazem in Humans: A Determinant of Diltiazem's Overall Duration of Action

The elimination half-life of N-Desmethyldiltiazem (MA) is longer than that of the parent drug, diltiazem, contributing to the sustained pharmacodynamic effects observed after oral dosing. This longer half-life differentiates MA from other metabolites and the parent drug, making it a key analyte for assessing total drug exposure and duration of action [1].

Pharmacokinetics Half-Life Metabolite Exposure

Stability of N-Desmethyldiltiazem Pharmacokinetics Across CYP2D6 and CYP3A5 Genotypes

Unlike desacetyl diltiazem (M1), the systemic exposure of N-Desmethyldiltiazem (MA) is not significantly altered by common genetic polymorphisms in CYP2D6 and CYP3A5. This metabolic stability makes MA a more reliable biomarker for assessing the non-polymorphic pathways of diltiazem metabolism and provides a consistent analyte for pharmacokinetic studies across diverse patient populations [1].

Pharmacogenomics CYP2D6 CYP3A5 Personalized Medicine

High-Value Research and Analytical Applications for N-Desmethyldiltiazem Maleate


Calibrator and Quality Control Material for LC-MS/MS and HPLC-UV Bioanalytical Assays

N-Desmethyldiltiazem Maleate is an essential certified reference standard for the development and validation of quantitative bioanalytical methods for diltiazem and its metabolites in plasma. Its use ensures accurate calibration curves and quality control samples, enabling precise measurement of metabolite concentrations as demonstrated in validated LC-MS/MS methods with a linear range of 0.24-320.1 ng/mL and HPLC-UV methods with a detection limit of 2.5 ng/mL [1][2]. This is a core requirement for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring in clinical settings [3].

Probe Substrate for Studying CYP3A Mechanism-Based Inhibition (MBI) in Drug-Drug Interaction Research

The compound serves as a potent tool for investigating mechanism-based inhibition (MBI) of CYP3A4/5. Its ~4-fold higher k(inact) for time-dependent CYP3A inactivation compared to diltiazem makes it a superior in vitro probe for elucidating the molecular mechanisms of time-dependent drug-drug interactions [4]. Researchers can use MA to model the metabolic component of clinical interactions observed with diltiazem, independent of the parent drug's reversible inhibition.

Pharmacogenetic Biomarker for Non-Polymorphic Diltiazem Metabolism

In pharmacogenomic studies, N-Desmethyldiltiazem (MA) is a uniquely stable biomarker. Unlike its analog desacetyl diltiazem (M1), the systemic exposure of MA is unaffected by common CYP2D6 and CYP3A5 genetic variants, as demonstrated in studies showing no significant change in MA pharmacokinetics across different genotypes [5]. This property makes the N-Desmethyldiltiazem Maleate reference standard invaluable for studies aiming to control for genetic variability and isolate other factors influencing diltiazem's disposition.

Pharmacological Tool for Isolating Metabolite Activity in Cardiovascular Research

N-Desmethyldiltiazem Maleate is used as a defined pharmacological tool in cardiovascular research to study the specific contributions of metabolites to diltiazem's overall hemodynamic profile. Its documented pIC50 of 6.49 for calcium channel binding and its intermediate potency relative to M1 (pIC50=6.72) and M2 (pIC50=6.03) allow researchers to dissect the composite calcium antagonism of diltiazem therapy [6]. This is essential for studies aiming to differentiate the direct effects of diltiazem from those of its active metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyldiltiazem Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.